

Structural Analysis of Amino-Methoxybenzamide Derivatives

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Compound of Interest

Compound Name: *4-Amino-N-isopropyl-3-methoxybenzamide*

Cat. No.: B7844633

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Executive Summary

Amino-methoxybenzamide derivatives, frequently categorized as orthopramides, represent a cornerstone scaffold in the development of atypical antipsychotics (e.g., amisulpride, sulpiride) and gastroprokinetic agents (e.g., metoclopramide). Their pharmacological efficacy—specifically their high affinity for Dopamine D2/D3 receptors—is strictly governed by their ability to adopt a planar, "pseudo-ring" conformation.

This guide provides a rigorous structural analysis of these derivatives. It moves beyond basic characterization to explore the causal link between intramolecular hydrogen bonding, spectroscopic signatures, and biological activity. We present validated protocols for NMR and X-ray diffraction analysis to confirm the critical pharmacophore required for receptor binding.

The Structural Pharmacophore: The "Pseudo-Ring" Lock

The defining structural feature of bioactive amino-methoxybenzamides is the intramolecular hydrogen bond (IMHB) formed between the amide nitrogen proton (

) and the methoxy oxygen lone pair (

) at the ortho position.

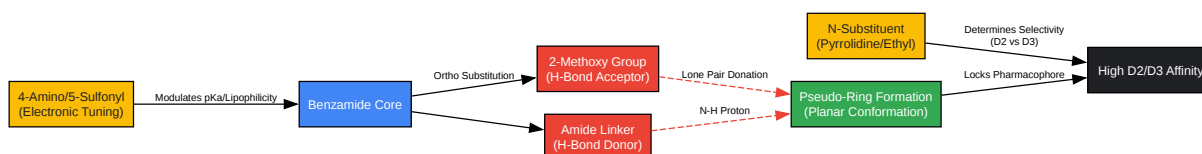
Conformational Mechanics

In the absence of this interaction, the amide bond would rotate freely relative to the phenyl ring, creating a heterogeneous population of conformers. The IMHB locks the molecule into a planar conformation, creating a stable 6-membered pseudo-ring. This planarity aligns the aromatic

-system with the amide group, optimizing the molecule for insertion into the deep, hydrophobic binding pocket of the D2 receptor.

Visualization of the Interaction

The following diagram illustrates the critical intramolecular interaction and the resulting SAR logic.



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Figure 1: Structural logic of amino-methoxybenzamides. The red dashed lines represent the critical intramolecular hydrogen bond that locks bioactivity.

Spectroscopic Characterization Protocols

Accurate characterization requires distinguishing between the "open" (inactive) and "closed" (active) conformers. The following spectroscopic markers are diagnostic.

Nuclear Magnetic Resonance (NMR)

The IMHB causes a significant deshielding of the amide proton.

- **¹H NMR Diagnostic Shift:**
 - Free Amide: Typically
6.0 – 8.0 ppm.
 - H-Bonded Amide (Pseudo-ring): Shifts downfield to
8.5 – 10.5 ppm.
 - Note: This shift is solvent-dependent. In non-polar solvents (CDCl₃), the IMHB is dominant. In strong H-bond accepting solvents (DMSO-*d*₆), intermolecular bonding with the solvent may compete, potentially disrupting the pseudo-ring and shifting the signal upfield.
- **NOESY (Nuclear Overhauser Effect Spectroscopy):**
 - Crucial for verifying regio-chemistry (e.g., distinguishing 2-methoxy-4-amino from 4-methoxy-2-amino isomers).
 - Expectation: Strong NOE correlation between the Amide and the Methoxy protons confirms spatial proximity (distance < 5 Å).

Mass Spectrometry (MS) Fragmentation

Under Electrospray Ionization (ESI) or Electron Impact (EI), these derivatives exhibit characteristic fragmentation useful for structural verification.

| Fragment Type | Mechanism | Diagnostic m/z Loss |
|----------------------|---------------------------------|--|
| Benzylic Cleavage | Cleavage of the amide bond (). | Loss of the side chain amine (e.g., aminomethylpyrrolidine). |
| Methoxy Radical Loss | Homolytic cleavage of . | |
| Retro-RDA | If pyrrolidine ring is present. | Characteristic ring opening fragments. |

Experimental Protocol: Structural Validation Workflow

Objective: Confirm the presence of the bioactive planar conformation in a synthesized derivative.

Step 1: Synthesis & Purification

- Synthesize derivative via coupling of 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid with the appropriate amine (e.g., 2-aminomethylpyrrolidine) using CDI or EDC/HOBt.
- Purify via HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

Step 2: NMR Acquisition

- Solvent: Dissolve 5 mg of sample in 600 μ L CDCl₃ (preferred for observing IMHB) or DMSO-*d*₆ (if solubility is poor).
- Parameters: Acquire 1H (16 scans), 13C (1024 scans), and 2D NOESY (mixing time 300-500 ms).
- Validation Criteria:
 - Observe Amide

doublet (due to coupling with adjacent

) at

ppm.

- Observe NOE cross-peak between Amide

and

.

Step 3: X-Ray Crystallography (Gold Standard)

- Crystallization: Slow evaporation from Ethanol/Ethyl Acetate (1:1).
- Data Analysis: Solve structure to determine the torsion angle between the phenyl ring and the amide carbonyl.
- Success Metric: Torsion angle
(indicating planarity).

Structure-Activity Relationship (SAR)[1]

The SAR of this class is tight and steep. Small deviations in the "orthopramide" core drastically reduce D2 receptor affinity.

The Ortho-Methoxy Effect

The 2-methoxy group is not merely a steric spacer; it is an electronic anchor.

- Replacement with -H: Loss of IMHB
Loss of planarity
>100-fold loss in potency.
- Replacement with -OH: Forms IMHB, but alters lipophilicity and permeability (e.g., salicylamide derivatives).

- Replacement with -Et/-Pr: Steric bulk may force non-planar conformation or clash with the receptor pocket.

The Pyrrolidine Side Chain (Chirality Matters)

For derivatives like amisulpride and sulpiride, the chiral center on the pyrrolidine ring dictates potency.

- (S)-Enantiomer: Generally 20-100x more potent than the (R)-enantiomer.
- Mechanism: The (S)-configuration orients the basic nitrogen (protonated at physiological pH) to form a crucial salt bridge with Aspartate 3.32 (Asp114) in the D2 receptor transmembrane domain.

Case Study: Amisulpride Analysis

Compound: 4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-(ethylsulfonyl)-2-methoxybenzamide.

Analysis Workflow:

- IR Spectrum: Look for split amine stretching (

 cm

) and the H-bonded amide carbonyl stretch (shifted to lower frequency,

 cm

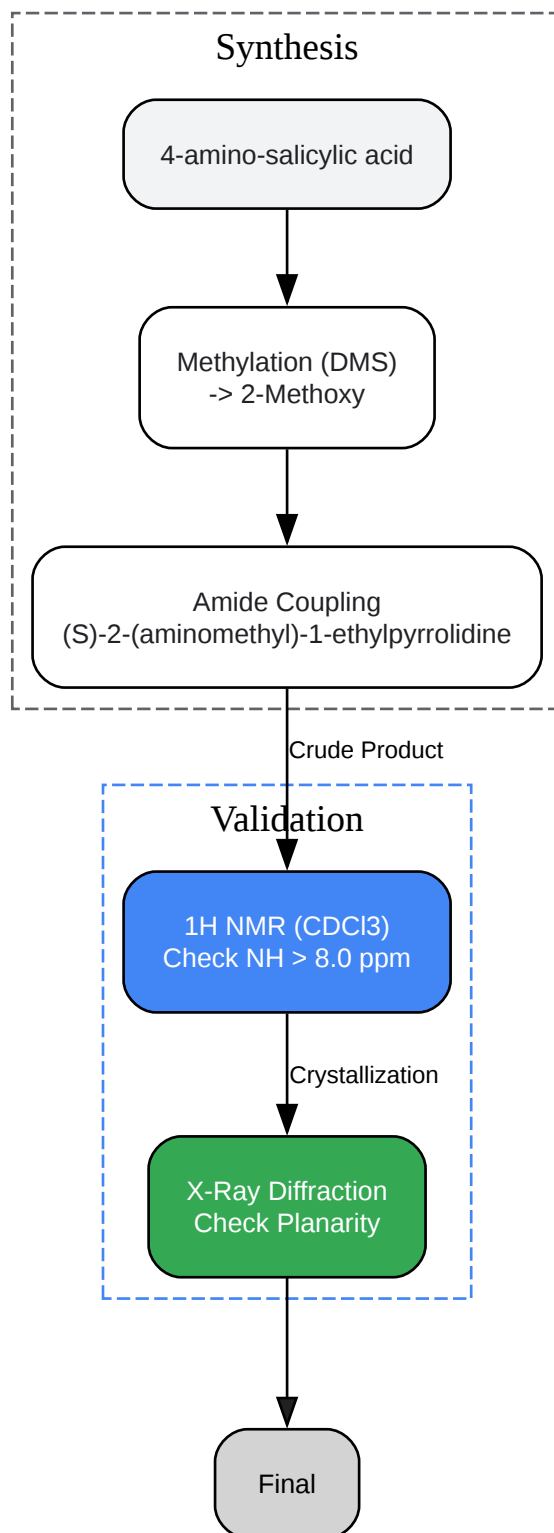
 compared to free amide

 cm

).
- Solubility Profile: High solubility in acidic media (protonation of pyrrolidine N) confirms the basicity required for the D2 salt bridge.
- Docking Simulation: The planar benzamide core slides between Phenylalanine residues in the binding pocket (

stacking), while the sulfonyl group interacts with Serine residues.

Visualizing the Amisulpride Workflow



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Figure 2: Synthesis and validation workflow for Amisulpride derivatives.

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